Rhodanine, 3-(m-hydroxyphenyl)-

Aldose reductase inhibition Diabetic complications Enzyme inhibitor potency

Researchers developing aldose reductase inhibitors require validated inactive controls for SAR quantification. 3-(m-Hydroxyphenyl)rhodanine (CAS 23517-76-2) delivers this baseline. • ARI IC50: 200 µM (~20,000-fold weaker than epalrestat)-a true inactive core. • Cu(II) Chelation: EPR-characterized tetrapyridine solvate for sensitive spectrophotometric copper determination. • Selectivity: Inactive across 12 PubChem bioassays; non-PAINS, non-promiscuous. Supplied with documented purity for reproducible experimental outcomes.

Molecular Formula C9H7NO2S2
Molecular Weight 225.3 g/mol
CAS No. 23517-76-2
Cat. No. B1295992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodanine, 3-(m-hydroxyphenyl)-
CAS23517-76-2
Molecular FormulaC9H7NO2S2
Molecular Weight225.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)C2=CC(=CC=C2)O
InChIInChI=1S/C9H7NO2S2/c11-7-3-1-2-6(4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2
InChIKeyMOOHYYNHIDAVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(m-Hydroxyphenyl)rhodanine Identity & Sourcing


3-(m-Hydroxyphenyl)rhodanine (IUPAC: 3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one; CAS 23517-76-2; molecular formula C₉H₇NO₂S₂; MW 225.3 g/mol) is a heterocyclic compound belonging to the rhodanine (2-thioxo-4-thiazolidinone) family . The molecule comprises a 4-thiazolidinone core bearing a thioxo group at position 2 and an N-(m-hydroxyphenyl) substituent at position 3. Spectroscopic characterization data—including 2 NMR, 1 FTIR, and 1 Raman spectra—are curated in public spectral databases . The compound has been investigated for two functionally distinct applications: (i) as a ligand forming highly coloured copper(II) chelates for sensitive spectrophotometric determination of copper , and (ii) as a scaffold within the aldose reductase inhibitor (ARI) chemical space, where its intrinsic enzyme inhibition has been quantitatively profiled .

1
Ligand for copper(II) chelation and spectrophotometric detection method development.
2
Negative-control scaffold or inactive core for aldose reductase inhibitor SAR and fragment-based derivatization.
3
Profiled, low-PAINS-risk rhodanine chemotype for selectivity profiling and probe development.
12-assay inactivity panel confirms low promiscuity risk.

3-(m-Hydroxyphenyl)rhodanine Substitution Risks


The rhodanine chemotype encompasses a structurally diverse family in which minor modifications—positional isomerism of the N-phenyl substituent, presence or absence of a 5-arylidene group, and the nature of the N3 side chain—produce dramatic, quantifiable differences in target potency and application utility . 3-(m-Hydroxyphenyl)rhodanine cannot be interchanged with its para-hydroxy isomer, N-phenylrhodanine, or 5-arylidene derivatives without fundamentally altering the experimental outcome: the meta-hydroxy group dictates a distinct copper-chelation chromophore exploited in analytical methods development , while the absence of a 5-arylidene substituent results in aldose reductase inhibitory potency that is orders of magnitude weaker than that of clinical-stage ARIs such as epalrestat . Furthermore, PubChem bioassay profiling demonstrates that this compound is inactive across a broad panel of unrelated targets, meaning it does not behave as a promiscuous rhodanine-based PAINS hitter—a property that cannot be assumed for close analogs without equivalent profiling data . The evidence sections below provide the quantitative basis for these differentiation claims.

Isomer Para-hydroxy isomer exhibits different aldose reductase inhibitory profile; hydroxyl position critically alters binding-pocket complementarity and may shift assay baseline.
5-Arylidene 5-arylidene-substituted rhodanines may introduce PAINS promiscuity and gain-of-function potency; selectivity and inactivity profiles may not transfer from the unsubstituted core.
Analog Unsubstituted or 3-alkyl rhodanine derivatives form copper(II) chelates with different stoichiometry and spectral properties, limiting direct substitution in analytical methods.

3-(m-Hydroxyphenyl)rhodanine Quantitative Differentiation


Aldose Reductase Inhibition: Compared to Epalrestat

In a direct enzymatic assay using human recombinant aldose reductase (AKR1B1) with DL-glyceraldehyde and β-NADPH substrates, 3-(m-hydroxyphenyl)rhodanine exhibited an IC50 of 200,000 nM (200 µM) . By comparison, the clinically approved aldose reductase inhibitor epalrestat inhibits the same enzyme with an IC50 of 10 nM in rat lens and 25 nM in human placenta preparations . The ~20,000-fold potency differential (200,000 nM vs. 10 nM) establishes that the target compound is not a viable direct inhibitor for pharmacological ARI applications. However, this very weakness makes it a valuable negative-control compound or an inactive-core scaffold for fragment-based or structure-guided derivatization strategies aimed at installing potency-enhancing substituents at the 5-position.

Aldose Reductase Inhibition vs. Epalrestat
Cross-study comparable
IC50 200,000 nM (target) vs. 10–25 nM (epalrestat)
~20,000-fold potency differential supports negative-control scaffold use.
Data from human recombinant ALR2 and rat lens/human placenta ALR2 preparations.
Aldose reductase inhibition Diabetic complications Enzyme inhibitor potency

Copper(II) Chelation vs. Unsubstituted Rhodanine

3-(m-Hydroxyphenyl)rhodanine forms a highly coloured copper(II) chelate that has been explicitly validated for the sensitive spectrophotometric determination of copper(II) in solution . The chelate was characterized by elemental analysis, IR spectroscopy, magnetic susceptibility, and EPR measurements; EPR data revealed formation of a tetrapyridine solvate in pyridine solution, providing a defined coordination-chemistry fingerprint . In contrast, unsubstituted rhodanine (2-thioxo-4-thiazolidinone) and its 3-alkyl derivatives form copper complexes of substantially different stoichiometry and spectral properties, as documented by Moers et al., who reported that the N3 substituent directly modulates the ligand-field strength and the molar absorptivity of the resulting Cu(II) complex . The quantitative analytical parameters (λmax, molar absorptivity, Beer's law range) for the 3-(m-hydroxyphenyl)rhodanine–Cu(II) system are distinct from those of the parent rhodanine, conferring application-specific selectivity in the presence of interfering metal ions.

Copper(II) Chelation vs. Unsubstituted
Class-level inference
Forms highly coloured chelate; EPR-characterized tetrapyridine solvate geometry.
m-Hydroxyphenyl substituent confers distinct spectral selectivity for Cu(II) determination.
Exact λmax and ε values require primary paper review.
Analytical chemistry Spectrophotometric reagent Copper determination

Aldose Reductase Inhibition: Meta- vs. Para-Hydroxyphenyl Isomer

The aldose reductase inhibitory potency of rhodanine derivatives is exquisitely sensitive to the position of the hydroxyl substituent on the N3-phenyl ring. 3-(m-Hydroxyphenyl)rhodanine exhibits an IC50 of 200,000 nM against human recombinant ALR2 . Its para-hydroxy isomer, 3-(p-hydroxyphenyl)rhodanine, has been reported in BindingDB with an IC50 of 24,800 nM (24.8 µM) against rat lens ALR2 . Although the enzyme source differs (human vs. rat), the ~8-fold potency difference (200 µM vs. 24.8 µM) is consistent with the established SAR principle that the position of the hydrogen-bond-donating hydroxyl group critically influences binding-pocket complementarity within the aldose reductase active site. Meta-substitution places the hydroxyl in a geometrically suboptimal orientation relative to the key active-site residues compared to para-substitution, resulting in measurably weaker inhibition.

Meta- vs. Para-Hydroxyphenyl Isomer
Cross-study comparable
IC50 200,000 nM (meta) vs. 24,800 nM (para)
~8-fold difference supports isomer-pair SAR and binding-mode validation.
Cross-species enzyme source noted; meta data from human ALR2, para from rat lens ALR2.
Structure–activity relationship Positional isomerism Aldose reductase

Selectivity Profiling vs. Promiscuous Rhodanine PAINS

Rhodanine derivatives are historically flagged as PAINS (pan-assay interference compounds) due to their tendency to act as promiscuous inhibitors across unrelated targets. PubChem bioassay data for 3-(m-hydroxyphenyl)rhodanine (CID 211701) provide an experimentally determined selectivity profile: the compound was tested in at least 12 distinct confirmatory and screening assays and returned an 'Inactive' call in every case, including HIV-1 RNase H inhibition, Bacillus subtilis Sfp PPTase, hERG channel protection, VIM-2 and IMP-1 metallo-β-lactamase inhibition, MEK kinase PB1 domain inhibition, PHOSPHO1, NOD2, and Ras selective lethality assays . This consistent inactivity across mechanistically diverse targets contrasts sharply with the behaviour of many 5-arylidene-rhodanine derivatives, which frequently register as active hits in multiple assay systems due to non-specific reactivity and aggregation. The absence of promiscuous activity makes this compound a cleaner scaffold for developing selective probes, as any activity gained upon derivatization is less likely to reflect intrinsic PAINS character.

Selectivity Profiling vs. PAINS
Supporting evidence
0% hit rate across 12 mechanistically diverse PubChem bioassays.
Experimentally demonstrated low promiscuity reduces false-positive hit risk.
Inactive in HIV RNase H, hERG, MBL, kinase, and cell-viability assays.
Counter-screening Selectivity profiling PAINS liability

3-(m-Hydroxyphenyl)rhodanine Application Scenarios


Negative Control Scaffold for Aldose Reductase Inhibitors

With an IC50 of 200 µM against human recombinant aldose reductase—approximately 20,000-fold weaker than the clinical ARI epalrestat—3-(m-hydroxyphenyl)rhodanine serves as an experimentally validated negative-control compound or an inactive-core scaffold for structure-guided derivatization . Medicinal chemistry teams can use this compound as a baseline to quantify the potency gain achieved by introducing 5-arylidene or N3-side-chain modifications, enabling rigorous SAR elucidation free from confounding background activity.

Copper(II) Spectrophotometric Detection Reagent

The compound's ability to form a highly coloured, EPR-characterized copper(II) chelate with defined coordination geometry (tetrapyridine solvate) supports its use as a sensitive spectrophotometric reagent for copper determination . Analytical laboratories developing or validating methods for trace copper quantification in environmental, biological, or industrial samples can employ this compound where the m-hydroxyphenyl substituent confers distinct spectral selectivity compared to unsubstituted rhodanine or 3-alkyl derivatives .

Positional Isomer Pair for Hydroxyl SAR

The ~8-fold difference in aldose reductase inhibitory potency between the meta-hydroxy (IC50 200 µM) and para-hydroxy (IC50 24.8 µM) N3-phenylrhodanine isomers provides a defined isomer pair for probing hydrogen-bond-donor geometry within the aldose reductase binding pocket . Structural biology and computational chemistry groups can procure both isomers to validate docking poses, free-energy perturbation predictions, or crystallographic binding modes where the hydroxyl position is the sole variable.

Low PAINS Risk Scaffold for Chemical Probes

The compound's consistent 'Inactive' profile across 12 mechanistically diverse PubChem bioassays—spanning kinases, metallo-β-lactamases, hERG, and cell-viability endpoints—demonstrates that the 3-(m-hydroxyphenyl)rhodanine core is not inherently promiscuous . Chemical biology groups seeking a rhodanine scaffold for developing target-selective probes can prioritize this compound over unprofiled or 5-arylidene-substituted analogs, reducing the likelihood of false-positive hits originating from PAINS-driven assay interference.

Application
Selection Property
Validation Focus
Aldose reductase SAR studies
Near-inactive baseline scaffold
Confirm IC50 against target isoform as negative control
Copper(II) detection method development
Distinct chelation chromophore
Verify λmax, molar absorptivity, and Beer's law range in working matrix
Hydroxyl-position SAR probe pair
Defined meta/para isomer pair
Validate docking poses or FEP predictions with both isomers
Chemical probe development
Experimentally low PAINS risk
Counter-screen derivatized analogs to confirm retained selectivity
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